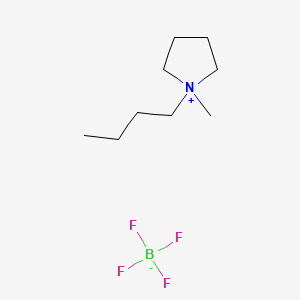

1-Butyl-1-methylpyrrolidinium tetrafluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-butyl-1-methylpyrrolidin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N.BF4/c1-3-4-7-10(2)8-5-6-9-10;2-1(3,4)5/h3-9H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCVCJOPLBWQHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCC[N+]1(CCCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049276 | |

| Record name | 1-Butyl-1-methylpyrrolidinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345984-11-4 | |

| Record name | 1-Butyl-1-methylpyrrolidinium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345984114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-1-methylpyrrolidinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-1-methylpyrrolidinium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/092STD3PGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Application of 1-Butyl-1-methylpyrrolidinium Tetrafluoroborate

Section 1: Introduction to 1-Butyl-1-methylpyrrolidinium Tetrafluoroborate ([BMPy][BF₄])

This compound, often abbreviated as [BMPy][BF₄] or PYR₁₄BF₄, is a prominent member of the ionic liquid (IL) class of materials. Ionic liquids are salts that exist in a liquid state below 100°C, and their unique combination of properties—such as negligible vapor pressure, high thermal stability, and wide electrochemical windows—has positioned them as critical components in advanced materials science and chemical synthesis.[1]

This guide provides a comprehensive technical overview of [BMPy][BF₄], from its fundamental molecular structure to its synthesis, characterization, and key applications. The content herein is curated for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this versatile compound. We will explore the causality behind its utility as an electrolyte in energy storage devices and as a specialized solvent, providing field-proven insights and validated protocols.

Section 2: Molecular Structure and Physicochemical Properties

The defining characteristics of [BMPy][BF₄] arise from its ionic constitution, which consists of a bulky, asymmetric organic cation and a symmetric inorganic anion.

-

The Cation: 1-Butyl-1-methylpyrrolidinium ([BMPy]⁺) : The cation features a five-membered pyrrolidinium ring, which is a saturated heterocyclic amine. The nitrogen atom is quaternized, bearing both a methyl group and a butyl group. This structure imparts several key features:

-

Asymmetry : The presence of two different alkyl chains (methyl and butyl) on the nitrogen atom disrupts crystal lattice packing, contributing to the compound's relatively low melting point.

-

Aliphatic Nature : The saturated alkyl groups provide electrochemical stability, as they lack the easily oxidizable or reducible π-systems found in aromatic cations like imidazolium.

-

Steric Hindrance : The butyl group provides steric bulk, influencing the solvation properties and intermolecular interactions of the ionic liquid.

-

-

The Anion: Tetrafluoroborate (BF₄⁻) : The tetrafluoroborate anion is a non-coordinating, inorganic anion with a tetrahedral geometry. Its fluorine atoms are strongly held by the central boron atom, rendering the anion chemically stable and relatively inert.[2] However, it is important to note that tetrafluoroborate-based ILs can be susceptible to hydrolysis in the presence of water, particularly at elevated temperatures, which can release hydrofluoric acid (HF).[3][4]

Chemical Structure Diagram

Caption: Two-step synthesis workflow for [BMPy][BF₄].

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative example and should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Part A: Synthesis of 1-Butyl-1-methylpyrrolidinium Bromide ([BMPy]Br) [5]1. Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-methylpyrrolidine (0.2 mol) and acetonitrile (50 mL). 2. Reaction : Cool the flask in an ice-water bath. Add 1-bromobutane (0.2 mol) dropwise to the stirred solution. 3. Reflux : Remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux and maintain vigorous stirring overnight. 4. Isolation : After cooling, remove the acetonitrile under reduced pressure using a rotary evaporator to yield a solid or viscous oil. 5. Purification : Wash the crude product with diethyl ether (3 x 50 mL) to remove any unreacted starting materials. Dry the resulting white solid under high vacuum.

Part B: Synthesis of this compound ([BMPy][BF₄]) [6]1. Setup : Dissolve the [BMPy]Br (0.1 mol) from Part A in acetone (100 mL) in an Erlenmeyer flask with a magnetic stir bar. 2. Anion Exchange : Add sodium tetrafluoroborate (NaBF₄) (0.1 mol) to the solution. Stir the resulting suspension at room temperature for 24 hours. 3. Filtration : A fine white precipitate of sodium bromide (NaBr) will form. Remove the precipitate by filtration through a pad of Celite or a fine fritted funnel. 4. Isolation : Transfer the clear filtrate to a round-bottom flask and remove the acetone under reduced pressure. 5. Final Drying : Dry the resulting white solid product under high vacuum at an elevated temperature (e.g., 70°C) for several hours to remove residual solvent and trace water. Confirm purity via spectroscopic methods.

Section 4: Spectroscopic Characterization

Confirmation of the structure and purity of synthesized [BMPy][BF₄] is essential. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are the primary analytical tools for this purpose.

Expected Spectroscopic Signature

¹H NMR Spectroscopy : The proton NMR spectrum provides a distinct fingerprint for the [BMPy]⁺ cation. The expected chemical shifts (referenced in DMSO-d₆) are highly consistent with the structure. [5][7]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.50 | Multiplet | 4H | -CH₂- groups adjacent to N⁺ in the ring |

| ~3.38 | Multiplet | 2H | N⁺-CH₂ -CH₂-CH₂-CH₃ (butyl chain) |

| ~3.02 | Singlet | 3H | N⁺-CH₃ |

| ~2.08 | Multiplet | 4H | -CH₂ -CH₂ - groups in the β-position of the ring |

| ~1.68 | Multiplet | 2H | N⁺-CH₂-CH₂ -CH₂-CH₃ (butyl chain) |

| ~1.31 | Multiplet | 2H | N⁺-CH₂-CH₂-CH₂ -CH₃ (butyl chain) |

| ~0.92 | Triplet | 3H | N⁺-CH₂-CH₂-CH₂-CH₃ (butyl chain) |

¹³C NMR Spectroscopy : The carbon spectrum complements the ¹H NMR data, confirming the carbon backbone of the cation. [7] FT-IR Spectroscopy : The infrared spectrum is particularly useful for confirming the presence of both the cation and the anion.

-

C-H Stretching : Aliphatic C-H stretching vibrations from the pyrrolidinium ring and alkyl chains are expected in the 2800-3000 cm⁻¹ region. [8]* B-F Stretching : The most diagnostic peak is a very strong and typically broad absorption band associated with the asymmetric stretching of the B-F bonds in the BF₄⁻ anion. This peak is characteristically found in the 1030-1070 cm⁻¹ range. [2][9][10]Its high intensity is due to the large change in dipole moment during the vibration, a hallmark of many inorganic anions. [11]

Experimental Protocol: Spectroscopic Analysis

-

Sample Preparation (NMR) : Dissolve a small amount (~5-10 mg) of the dried [BMPy][BF₄] product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard NMR tube.

-

Data Acquisition (NMR) : Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Use standard pulse programs.

-

Sample Preparation (FT-IR) : For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of sample placed directly on the crystal.

-

Data Acquisition (FT-IR) : Record a background spectrum first. Then, acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Section 5: Key Applications in Research and Development

The unique physicochemical properties of [BMPy][BF₄] make it a highly valuable material in several advanced applications.

Electrolyte for Electrochemical Double-Layer Capacitors (EDLCs)

EDLCs, or supercapacitors, are high-power energy storage devices. The performance of an EDLC is critically dependent on the properties of its electrolyte. [BMPy][BF₄] is an excellent candidate for this application for several reasons:

-

Wide Electrochemical Window : The saturated aliphatic structure of the [BMPy]⁺ cation is resistant to both oxidation and reduction, allowing for a wide potential window. This enables the EDLC to operate at higher voltages, significantly increasing its energy density (since E ∝ V²).

-

High Ionic Conductivity : Although a solid at room temperature, it can be used in combination with solvents like propylene carbonate or acetonitrile to form highly conductive liquid electrolytes. [12][7]* Thermal Stability : Its high decomposition temperature ensures safe operation of the device over a broad range of temperatures compared to conventional organic electrolytes.

Specialty Solvent in Chemical Synthesis

As an ionic liquid, [BMPy][BF₄] can serve as a non-volatile, recyclable "green" solvent. Its polarity and ionic nature can stabilize charged intermediates and transition states, accelerating reaction rates and influencing product selectivity. It has been successfully used as an ionic solvent for N-alkylation reactions. [13][7]

Corrosion Inhibition

Research has shown that [BMPy][BF₄] can act as an effective corrosion inhibitor, particularly for copper in acidic environments. [1][13]The mechanism involves the adsorption of the [BMPy]⁺ cations onto the metal surface, forming a protective film that physically blocks the corrosive agents from reaching the metal.

Section 6: Safety and Handling

Despite the classification of many ionic liquids as "green" solvents due to their low volatility, they are still chemical compounds that require careful handling.

Hazard Identification : [BMPy][BF₄] is classified as an irritant. [14][15]* H315 : Causes skin irritation. [13][5]* H319 : Causes serious eye irritation. [13][5]* H335 : May cause respiratory irritation. [13][5] Handling Precautions :

-

Personal Protective Equipment (PPE) : Always wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [13][15]When handling the powder outside of a contained system, a dust mask or respirator is recommended.

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Storage : Store in a tightly sealed container in a cool, dry place away from moisture. The tetrafluoroborate anion is sensitive to water, which can cause decomposition. [3][9] Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains. [15]

Section 7: References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44717198, this compound. Available at: [Link]

-

Pandian, K. et al. (2016). Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents. Journal of Chemical & Engineering Data, 62(1), 233-244. Available at: [Link]

-

RoCo Global. This compound, 99%. Available at: [Link]

-

ResearchGate. Structures of the ionic liquid ions. 1-butyl-1-methylpyrrolidinium.... Available at: [Link]

-

Martinelli, A. et al. (2013). Supplementary information: NMR analysis of the ionic liquids. The Royal Society of Chemistry. Available at: [Link]

-

U.S. Food and Drug Administration. Global Substance Registration System: this compound. Available at: [Link]

-

ResearchGate. FT‐IR spectra for LiBF4 with different number of crystallized water.... Available at: [Link]

-

U.S. Food and Drug Administration. Global Substance Registration System: this compound. Available at: [Link]

-

Freire, M. G. et al. (2010). Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. The Journal of Physical Chemistry A, 114(11), 3744-3749. Available at: [Link]

-

ResearchGate. Reaction scheme for the synthesis of 1-butyl-1-methylpyrrolidinium.... Available at: [Link]

-

de Oliveira, A. L. M. et al. (2021). Synthesis and characterization of the ionic liquid 1-methyl-3-(2,6-(S)-dimethyloct-2-ene)-imidazol tetrafluoroborate. Research, Society and Development, 10(10). Available at: [Link]

-

ResearchGate. Vibrational spectra of L-arginine tetrafluoroborate and L-arginine perchlorate. Available at: [Link]

-

Coldham, I. Alkylations of N-allyl-2-lithiopyrrolidines. Imperial College London. Available at: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. N-alkylation at sp³ Carbon Reagent Guide. Available at: [Link]

-

Freire, M. G. et al. (2010). Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. The Journal of Physical Chemistry A, 114(11), 3744-3749. Available at: [Link]

-

Smith, B. C. (2016). Inorganics II: The Spectra. Spectroscopy Online. Available at: [Link]

-

Overman, L. E. et al. (1995). Metalation-Alkylation of N-Activated Pyrrolidines. Journal of the American Chemical Society, 117(22), 5958-5966. Available at: [Link]

-

Google Patents. WO2013107822A1 - Use of improved n-alkyl pyrrolidone solvents. Available at:

-

Wikipedia. N-Methyl-2-pyrrolidone. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions. Available at: [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. | Semantic Scholar [semanticscholar.org]

- 4. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsdjournal.org [rsdjournal.org]

- 7. rsc.org [rsc.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. znaturforsch.com [znaturforsch.com]

- 10. researchgate.net [researchgate.net]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMP]BF₄)

Executive Summary

1-Butyl-3-methylimidazolium tetrafluoroborate, commonly abbreviated as [BMP]BF₄ or [BMIM]BF₄, stands as a cornerstone ionic liquid (IL) that has catalyzed significant advancements across diverse scientific fields, from organic synthesis to electrochemistry.[1] Its popularity stems from a unique combination of properties: a wide liquid range, high thermal stability, and notable ionic conductivity.[1] This guide provides a comprehensive technical overview intended for researchers and drug development professionals. It delves into the prevalent synthesis methodologies, explaining the causality behind procedural choices, and outlines a systematic approach to its characterization, ensuring the production of a high-purity, well-defined material. The protocols described herein are designed to be self-validating, integrating purification and characterization as integral steps to verify the integrity of the final product.

Introduction: The Significance of [BMP]BF₄

Ionic liquids are salts with melting points below 100°C, composed entirely of ions.[1] Their negligible vapor pressure makes them attractive as "green" alternatives to volatile organic solvents.[2] The imidazolium cation, featuring a tunable structure, is a foundational component of many widely used ILs.[3] By pairing the 1-butyl-3-methylimidazolium ([BMP]⁺) cation with the tetrafluoroborate (BF₄⁻) anion, we obtain [BMP]BF₄, a liquid at room temperature with a melting point around -71°C and a density of approximately 1.21 g/mL.[1] Its utility as a reaction medium in organic synthesis and as an electrolyte in electrochemical devices underscores the importance of reliable and well-documented synthetic and analytical procedures.[1]

Synthesis Methodologies: A Tale of Two Pathways

The synthesis of [BMP]BF₄ is typically approached via two primary routes: a two-step metathesis reaction, which is the most common, and a direct, halide-free synthesis.[3][4] The choice of pathway often involves a trade-off between reagent accessibility, cost, and the stringent requirement for a halide-free final product.

The Two-Step Metathesis (Anion Exchange) Route

This method is the most frequently employed synthesis due to the commercial availability and lower cost of the starting materials.[4] It involves the initial formation of a halide-containing intermediate, followed by the exchange of the halide anion for the desired tetrafluoroborate anion.[3][4]

The synthesis begins with the quaternization of 1-methylimidazole with an appropriate butyl halide, typically 1-chlorobutane or 1-bromobutane, in a process known as the Menshutkin reaction.[3]

-

Causality: The nitrogen atom at the 3-position of the 1-methylimidazole ring acts as a nucleophile, attacking the electrophilic carbon of the butyl halide in an Sₙ2 reaction.[3] 1-Chlorobutane is often used, reacting over several days to form 1-butyl-3-methylimidazolium chloride ([BMP]Cl).[4][5] The use of 1-bromobutane results in a faster reaction, yielding [BMP]Br.[1]

Caption: The two-step metathesis pathway for [BMP]BF₄ synthesis.

The crude [BMP]⁺ halide intermediate is then reacted with a tetrafluoroborate salt, most commonly sodium tetrafluoroborate (NaBF₄), to yield the final product.[1][6][7]

-

Causality & Protocol Choices: The driving force for this reaction is typically the precipitation of the inorganic halide salt (e.g., NaCl, NaBr) from the reaction medium.

-

Aqueous Medium: A highly effective and common procedure involves dissolving [BMP]Cl and NaBF₄ in water.[6] The resulting [BMP]BF₄ is hydrophobic enough to form a separate phase or be extracted with an organic solvent like dichloromethane (CH₂Cl₂).[6] The precipitated NaCl remains in the aqueous phase. Washing the organic layer with a dilute NaBF₄ solution can further minimize residual chloride contamination.[6][8]

-

Acetone Medium: Alternatively, the reaction can be performed in acetone.[7] [BMP]Cl is dissolved in acetone, and NaBF₄ is added. The resulting NaCl byproduct is insoluble in acetone and precipitates, allowing it to be removed by filtration.[7] The [BMP]BF₄ remains dissolved in the acetone, which is later removed under vacuum.

-

The Direct, Halide-Free Synthesis Route

To circumvent the persistent issue of halide contamination, which can negatively impact the electrochemical and catalytic properties of the IL, a direct synthesis route can be employed.[4][9]

-

Methodology: This approach involves the direct acid-base reaction between a base, 1-butyl-3-methylimidazole, and tetrafluoroboric acid (HBF₄).[5]

-

Causality and Considerations: This is a straightforward proton transfer reaction. While it elegantly avoids halide byproducts, it requires careful handling of highly corrosive HBF₄ and precise stoichiometric control to avoid residual acid in the final product. The reaction is often performed at a reduced temperature to manage its exothermic nature.[5]

Purification: A Critical Step for Quality Assurance

Regardless of the synthetic route, rigorous purification is essential. Common impurities include unreacted starting materials, residual solvents, water, and, particularly in the metathesis route, halide ions.[4]

-

Standard Purification Workflow:

-

Solvent Extraction: The crude IL is dissolved in a solvent like dichloromethane and washed several times with deionized water to remove water-soluble impurities.[6]

-

Drying: The organic phase is dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄).[6]

-

Solvent Removal: The solvent is removed using a rotary evaporator.[6]

-

High Vacuum Drying: The IL is dried under high vacuum at an elevated temperature (e.g., 45-80°C) for several hours to remove the last traces of water and volatile organics.[6][7] This step is critical as [BMP]BF₄ is hygroscopic.

-

-

Halide Contamination Check: A simple qualitative test for halide impurities involves adding a few drops of a silver nitrate (AgNO₃) solution to an aqueous solution of the IL. The formation of a white precipitate (AgCl) indicates the presence of chloride ions.[8]

Characterization: Verifying Structure and Purity

A multi-technique characterization approach is necessary to confirm the identity, structure, and purity of the synthesized [BMP]BF₄.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of [BMP]BF₄.

-

¹H NMR: Provides unambiguous information about the protons in the [BMP]⁺ cation. The spectrum shows characteristic signals for the imidazolium ring protons (which are the most downfield), the N-methyl group, and the four distinct methylene/methyl groups of the butyl chain. [7]* ¹³C NMR: Complements the proton NMR by identifying the unique carbon environments within the cation.

-

¹⁹F and ¹¹B NMR: These are essential for confirming the identity and integrity of the BF₄⁻ anion.

-

The ¹⁹F NMR spectrum typically shows two sharp signals. [10]This is due to the presence of the two natural boron isotopes, ¹¹B (80.1% abundance) and ¹⁰B (19.9% abundance), which couple to the fluorine atoms differently, resulting in distinct chemical shifts. [10] * The ¹¹B NMR spectrum displays a single, often broad, peak, confirming the boron environment. [10]

NMR Data Summary for [BMP]BF₄ Technique Typical Chemical Shifts (δ/ppm) and Multiplicity ¹H NMR (DMSO-d₆) ~9.1 (s, 1H, N-CH-N), ~7.7 (t, 1H, N-CH), ~7.6 (t, 1H, N-CH), ~4.1 (t, 2H, N-CH₂), ~3.8 (s, 3H, N-CH₃), ~1.7 (m, 2H, CH₂), ~1.2 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃) [7] ¹³C NMR Signals corresponding to the imidazolium ring carbons, N-methyl, and the four butyl chain carbons. ¹⁹F NMR Two distinct signals near -150 ppm, corresponding to BF₄⁻ coupled to ¹¹B and ¹⁰B. [10] | ¹¹B NMR | A single broad signal confirming the tetrafluoroborate anion. [10][11]|

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups and confirm the presence of both the cation and anion.

-

Causality: The absorption of infrared radiation excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule. For [BMP]BF₄, characteristic peaks for the C-H stretching of the alkyl groups and the imidazolium ring, C=N and C-N stretching of the ring, and a very strong, broad absorption band for the B-F stretching of the BF₄⁻ anion are expected. [12][13]

Key FTIR Vibrational Frequencies for [BMP]BF₄ Wavenumber (cm⁻¹) Assignment 3100 - 3200 C-H stretching of the imidazolium ring 2800 - 3000 C-H stretching of the alkyl chains (butyl and methyl) ~1570 C=N stretching of the imidazolium ring ~1170 C-N stretching of the imidazolium ring | ~1014 - 1197 | Strong, broad B-F stretching of the BF₄⁻ anion [14]|

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is ideal for analyzing ionic liquids. In positive ion mode, it will detect the [BMP]⁺ cation, allowing for the confirmation of its molecular weight (Expected m/z = 139.12).

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and phase behavior of the IL. TGA will show the decomposition temperature, which is a key indicator of the IL's thermal stability. DSC can be used to determine the glass transition temperature and melting point.

Conclusion

The synthesis and characterization of 1-butyl-3-methylimidazolium tetrafluoroborate is a well-established process, yet it demands meticulous attention to detail to ensure a high-purity product. The common two-step metathesis route offers accessibility, but requires rigorous purification to eliminate halide contamination, a critical factor for many applications. The direct halide-free route provides a cleaner alternative at the cost of handling more hazardous reagents. A comprehensive characterization suite, led by multinuclear NMR and supported by FTIR, MS, and thermal analysis, forms a self-validating system that is indispensable for verifying the structural integrity and purity of the final product. This guide provides the foundational knowledge and procedural rationale for researchers to confidently synthesize and validate high-quality [BMP]BF₄ for their scientific endeavors.

References

- Creary, X., & Willis, E. D. (2005).

- Bloomtech. (2023).

- ChemicalBook. (2022).

- X-Mol. (n.d.).

- Royal Society of Chemistry. (n.d.). Chapter 3: Synthesis of Ionic Liquids. ()

- Pinkert, A., Marsh, K. N., Pang, S., & Staiger, M. P. (2009). Ionic Liquids and Their Interaction with Cellulose.

- ACS Publications. (2021).

- Google Patents. (2012). Process for preparing ionic liquids by anion exchange. ()

- RSC Publishing. (n.d.). Imidazolium ionic liquids: A simple anion exchange protocol. ()

- Zgonnik, V., Zedde, C., Génisson, Y., Mazières, M.-R., & Plaquevent, J.-C. (2012). Synthesis of chiral ionic liquids by ion cross-metathesis: en route to enantioselective water–ionic liquid extraction (EWILE), an eco-friendly variant of the ELLE process. RSC Publishing. ()

- Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. ()

- ResearchGate. (n.d.). FTIR spectra for samples BF4-0.3 and BF4-0.

- ResearchGate. (n.d.). (a) 1 H NMR (b) 13 C NMR (c) 19 F NMR, and (d) 11 B NMR spectrum of... ()

- ResearchGate. (n.d.). FT-IR spectra of [BMIM]BF 4. ()

- ResearchGate. (n.d.). FTIR spectrum of the TiO2 NPs/BMI·BF4 IL, 1% Cu²⁺-doped TiO2 NPS/BMI·BF4 IL and 1% Fe³⁺-doped TiO2 NPs/BMI·BF4 IL. ()

- National Institute of Standards and Technology. (n.d.). BF4- - NIST WebBook. ()

- ResearchGate. (n.d.). 11B NMR study of the BF 4 - anion in activated carbons at various stages of charge of EDLCs in organic electrolyte. ()

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of chiral ionic liquids by ion cross-metathesis : en route to enantioselective water– ionic liquid extraction ( EWILE ), an eco-friendly va ... - Chemical Communications (RSC Publishing) DOI:10.1039/C2CC17799D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. books.rsc.org [books.rsc.org]

- 5. bloomtechz.com [bloomtechz.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis and Application of 1-Butyl-3-methylimidazolium tetrafluoroborate_Chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. BF4- [webbook.nist.gov]

Introduction: Situating [BMP][BF₄] in the Landscape of Ionic Liquids

An In-Depth Technical Guide to the Chemical Properties of 1-Butyl-1-methylpyrrolidinium Tetrafluoroborate ([BMP][BF₄])

This compound, commonly abbreviated as [BMP][BF₄] or [Pyr₁₄][BF₄], is a room-temperature ionic liquid (IL) that has garnered significant interest across various scientific and industrial domains.[1] Unlike traditional solvents characterized by volatile molecules, ionic liquids are salts with melting points below 100 °C, composed entirely of ions.[1] This unique constitution imparts a distinct set of properties, including negligible vapor pressure, high thermal stability, and high ionic conductivity, making them compelling alternatives to conventional organic solvents.[1][2]

[BMP][BF₄] consists of an organic N-butyl-N-methylpyrrolidinium cation and an inorganic tetrafluoroborate anion.[3] The specific combination of this moderately sized, symmetric cation with the weakly coordinating tetrafluoroborate anion defines its physicochemical and electrochemical behavior. This guide offers a comprehensive examination of these properties, providing researchers, scientists, and drug development professionals with the technical insights required for its effective application. We will delve into its core chemical characteristics, electrochemical performance, thermal stability, and solubility, supported by field-proven experimental methodologies.

Core Physicochemical Properties

The fundamental physical and chemical properties of a material are the foundation for understanding its behavior and potential applications. For [BMP][BF₄], these properties are dictated by the interplay of ionic size, shape, and charge distribution between the pyrrolidinium cation and the tetrafluoroborate anion.

Structural and Physical Data Summary

The essential physicochemical data for [BMP][BF₄] are summarized below. These values, collated from various suppliers and databases, provide a quantitative baseline for experimental design.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₂₀BF₄N | [4][5][6] |

| Molecular Weight | 229.07 g/mol | [3][4][6] |

| CAS Number | 345984-11-4 | [3][6] |

| Appearance | White crystals or powder | [7] |

| Melting Point | 150 - 155 °C | [1][5][6][7] |

| Density | ~0.896 g/cm³ | [6] |

The melting point of 155 °C is noteworthy; while classified as an ionic liquid, it exists as a solid at standard room temperature, transitioning to its liquid state upon heating.[5][6] The anion is known to decompose slowly in the presence of water, a critical consideration for storage and handling.[5][6]

Electrochemical Properties: The Key to Energy Applications

The electrochemical characteristics of [BMP][BF₄] are arguably its most significant feature, driving its use in applications like electrochemical double-layer capacitors (EDLCs) and batteries.[8][9] Key parameters include the electrochemical window, ionic conductivity, and viscosity.

Electrochemical Data Summary

| Property | Value | Conditions / Notes | Source(s) |

| Electrochemical Window | > 5 V | Varies with electrode material and purity. | [10] |

| Ionic Conductivity | Moderate | Highly dependent on temperature and presence of co-solvents. | [2][8][11] |

| Viscosity | Relatively High | Decreases significantly with temperature or dilution with organic solvents. | [8][12] |

Expertise & Causality: The wide electrochemical window is a direct consequence of the high stability of its constituent ions.[10] The pyrrolidinium cation is resistant to reduction, setting a very negative cathodic limit.[13] Similarly, the tetrafluoroborate anion is difficult to oxidize, resulting in a high anodic limit.[14] This broad potential range of stability (>5 V) is substantially larger than that of aqueous electrolytes, enabling the fabrication of high-voltage, high-energy-density devices.[10][15]

However, a major limitation of many ionic liquids, including [BMP][BF₄], is their relatively high viscosity, which impedes ion mobility and thus lowers ionic conductivity.[8] This is a critical trade-off in device engineering. To counteract this, [BMP][BF₄] is often mixed with low-viscosity organic solvents like acetonitrile (AN) or propylene carbonate (PC).[8] This strategy enhances ionic conductivity, although it can sometimes narrow the electrochemical window.[8]

Experimental Protocol: Determination of the Electrochemical Window

The following protocol describes a standard methodology for determining the electrochemical window using cyclic voltammetry (CV), a cornerstone technique in electrochemistry.

Methodology:

-

Materials and Equipment:

-

Potentiostat/Galvanostat (e.g., Autolab PGSTAT302, BioLogic VMP3).[16]

-

Three-electrode electrochemical cell.[16]

-

Working Electrode (WE): Glassy carbon macro-disk (provides a wide potential window and inert surface).[16]

-

Counter Electrode (CE): Platinum wire or foil (facilitates current flow without limiting the reaction).

-

Reference Electrode (RE): Ag/Ag⁺ or Ferrocene/Ferrocenium (Fc/Fc⁺) couple for non-aqueous systems.[16]

-

High-purity [BMP][BF₄], dried under vacuum to remove water, which can significantly narrow the electrochemical window.[8][16]

-

Inert atmosphere glovebox (e.g., Argon-filled) with low moisture levels (< 5 ppm).[16]

-

-

Step-by-Step Procedure:

-

Electrode Preparation: Polish the glassy carbon working electrode to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by rinsing with distilled water and drying.[16] This step is critical for removing any passivating layers and ensuring a reproducible surface.[14]

-

Cell Assembly: Inside the glovebox, assemble the three-electrode cell with the polished WE, Pt counter electrode, and appropriate reference electrode. Add the dried [BMP][BF₄] electrolyte.

-

Cyclic Voltammetry Measurement: Connect the cell to the potentiostat. Apply a potential sweep using a slow scan rate (e.g., 1-10 mV/s) starting from the open-circuit potential towards the anodic and cathodic limits.[16] A slow scan rate is used to minimize capacitive currents and clearly resolve the faradaic currents corresponding to electrolyte decomposition.

-

Data Analysis: The potential at which a sharp, irreversible increase in current is observed defines the anodic (oxidation) and cathodic (reduction) limits of the electrolyte. The electrochemical window is the difference between these two potential limits.[17]

-

Thermal Stability

The ability of an ionic liquid to withstand high temperatures without decomposing is crucial for applications in thermally demanding environments, such as high-temperature synthesis or as heat-transfer fluids.[2][18] Pyrrolidinium-based ILs are generally known for their robust thermal stability compared to some imidazolium analogues.[19]

Expertise & Causality: The thermal stability of [BMP][BF₄] is primarily dictated by the strength of the bonds within its constituent ions and the nucleophilicity of the anion.[19] The C-N and C-C bonds in the butyl and methyl groups of the cation are strong, and the B-F bonds in the tetrafluoroborate anion are also highly stable. Decomposition often initiates via nucleophilic attack of the fluorine from the BF₄⁻ anion on the electrophilic carbon atoms of the cation's alkyl chains.[19] Water contamination can significantly decrease the thermal stability, as the BF₄⁻ anion is susceptible to hydrolysis at elevated temperatures.[19]

Experimental Protocol: Thermal Analysis using TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to characterize the thermal stability and phase behavior of materials.[2][20]

Methodology:

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC, or separate TGA and DSC instruments (e.g., Perkin Elmer, Mettler Toledo).[18][20]

-

Sample Preparation: Accurately weigh 5-10 mg of dried [BMP][BF₄] into an inert sample pan (e.g., alumina or platinum).

-

TGA Procedure:

-

Place the sample in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen at 20 mL/min) to prevent oxidative degradation.[20]

-

Heat the sample at a constant rate, typically 5 or 10 °C/min, over a wide temperature range (e.g., 25 °C to 600 °C).[20]

-

Record the sample weight as a function of temperature. The decomposition onset temperature (T_onset) is determined from the resulting curve, representing the upper limit of the IL's thermal stability.[18]

-

-

DSC Procedure:

-

Place the sample in the DSC furnace.

-

Perform a heat-cool-heat cycle to erase the sample's thermal history and obtain clear transitions. A typical cycle might be: heat from 25 °C to 200 °C, cool to -80 °C, and then reheat to 200 °C, all at a rate of 10 °C/min.[2]

-

Record the differential heat flow into the sample. The resulting thermogram will show the glass transition temperature (T_g), crystallization temperature (T_c) upon cooling, and the melting temperature (T_m) upon heating.[2]

-

Solubility and Safety

Solubility Profile

The solubility of an ionic liquid is critical for its application as a solvent or electrolyte component. [BMP][BF₄] is miscible with polar aprotic solvents like acetonitrile and acetone.[21] Its miscibility with water is complex; while some tetrafluoroborate ILs are miscible with water, the longer butyl chain on the [BMP]⁺ cation imparts some hydrophobic character, potentially leading to partial miscibility depending on the conditions.[12][22] It is generally immiscible with non-polar solvents like toluene and hexane and with diethyl ether.[21][23]

Safety and Handling

As a chemical substance, [BMP][BF₄] requires careful handling in a laboratory or industrial setting.

-

Hazards: It is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[3][7][24]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat, must be worn.[4][24] If dust formation is possible, a particle respirator (e.g., N95) should be used.[24]

-

Handling: Handle in a well-ventilated area, such as a fume hood, to avoid inhaling dust or aerosols.[4] Avoid contact with skin and eyes.[4] Standard good laboratory practices, such as washing hands after handling, should be followed.[4]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[25] It is important to protect it from moisture to prevent slow decomposition of the tetrafluoroborate anion.[5][6][25]

Conclusion

This compound stands as a versatile ionic liquid with a compelling profile of chemical properties. Its high thermal stability and exceptionally wide electrochemical window make it a prime candidate for high-performance energy storage applications. While its utility can be tempered by its solid state at room temperature and relatively high viscosity in the liquid phase, these challenges are readily addressed through moderate heating or formulation with low-viscosity co-solvents. By understanding the fundamental principles behind its behavior and employing rigorous, validated experimental protocols, researchers can effectively harness the unique advantages of [BMP][BF₄] to advance technologies in electrochemistry, chemical synthesis, and materials science.

References

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

This compound, 99%. (n.d.). RoCo Global. Retrieved from [Link]

-

Das, S., & Kumar, A. (2021). Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double layer capacitor. Bulletin of Materials Science, 44(1), 75. [Link]

-

Cazacu, M., et al. (2015). Butyl-Methyl-Pyridinium Tetrafluoroborate Confined in Mesoporous Silica Xerogels: Thermal Behaviour and Matrix-Template Interaction. Materials, 8(9), 6013-6032. [Link]

-

Bara, J. E., et al. (2019). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. Materials, 12(15), 2379. [Link]

-

Application of Ionic Liquids in Electrochemistry—Recent Advances. (2018). Coatings, 8(9), 307. [Link]

-

Barbosa-Moreno, G., et al. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research (AJER), 10(4), 84-92. [Link]

-

Podkościelna, B., et al. (2022). Thermal analysis of polymeric ionic liquids (using TGA and DSC techniques). Technologia i Jakość Wyrobów, 67, 1-8. [Link]

-

Kar, M., et al. (2017). Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications. Journal of Chemical & Engineering Data, 62(1), 359-370. [Link]

-

Das, S., & Kumar, A. (2021). Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double layer capacitor. ResearchGate. [Link]

-

Domínguez, I., et al. (2017). Thermal stability and specific heats of {[bpy][BF4] + [bpy][Tf2N]} and {[bpy][BF4] + [4bmpy][Tf2N]} mixed ionic liquid solvents. ResearchGate. [Link]

-

Electrical Conductivity and Viscosity of Aqueous Binary Mixtures of 1-Alkyl-3-methyl Imidazolium Tetrafluoroborate at Four Temperatures. (2013). ResearchGate. [Link]

-

DSC and TGA Measurements of Room Temperature Ionic Liquids (RTILs) Containing Ammonium Alum or Aluminum Nitrate with Amide Compounds. (2015). ResearchGate. [Link]

-

Thermal Stability of Ionic Liquids Studied by TGA, DSC and GC/MS. (2011). AIChE. [Link]

-

Zhang, Y., et al. (2014). Refined method for predicting electrochemical windows of ionic liquids and experimental validation studies. The Journal of Physical Chemistry B, 118(23), 6250-6255. [Link]

-

Refined Method for Predicting Electrochemical Windows of Ionic Liquids and Experimental Validation Studies. (2014). The Journal of Physical Chemistry B, 118(23), 6250-6255. [Link]

-

Solid Electrolytes in the N-Propyl-N-methyl-pyrrolidinium Tetrafluoroborate—Lithium Tetrafluoroborate System. (2022). Molecules, 27(19), 6265. [Link]

-

Viscosity and Electrical Conductivity of Binary Mixtures of CnMIM-BF4 with Ethanol at 288 K, 298 K, 308 K, and 318 K. (2014). ResearchGate. [Link]

-

Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. (2007). Chemistry of Materials, 19(20), 4989-4997. [Link]

-

Thermal stability of ionic liquid BMI(BF4) in the presence of nucleophiles. (2006). ResearchGate. [Link]

-

The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. (2018). International Journal of Electrochemical Science, 13, 1032-1045. [Link]

-

Electrochemical reduction of tantalum and titanium halides in 1‐butyl‐1‐methylpyrrolidinium bis (trifluoromethyl-sulfonyl)imide and 1‐butyl‐1‐methylpyrrolidinium trifluoromethanesulfonate. (2024). Journal of Applied Electrochemistry, 54, 335-346. [Link]

-

Thermal stability of dialkylimidazolium tetrafluoroborate and hexafluorobosphate ionic liquids: ex situ bulk heating to complement in situ mass spectrometry. (2018). Physical Chemistry Chemical Physics, 20(25), 17142-17150. [Link]

-

Viscosity and Density of Solutions of Tetraethylammonium Tetrafluoroborate in Propylene Carbonate at Different Temperatures. (2017). ResearchGate. [Link]

-

Viscosity Data of Aqueous MDEA–[Bmim][BF4] Solutions Within Carbon Capture Operating Conditions. (2017). ResearchGate. [Link]

-

Thermal Stability of Dialkylimidazolium Tetrafluoroborate and Hexafluorophosphate Ionic Liquids: Ex Situ Bulk Heating to Complement In Situ Mass Spectrometry. (2018). White Rose Research Online. [Link]

Sources

- 1. This compound CAS#: 345984-11-4 [amp.chemicalbook.com]

- 2. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H20BF4N | CID 44717198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. roco.global [roco.global]

- 6. This compound, >99% | IoLiTec [iolitec.de]

- 7. This compound 98 , H2O 500ppm 345984-11-4 [sigmaaldrich.com]

- 8. ias.ac.in [ias.ac.in]

- 9. This compound = 97.0 T 345984-11-4 [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. (494e) Thermal Stability of Ionic Liquids Studied by TGA, DSC and GC/MS | AIChE [proceedings.aiche.org]

- 19. Butyl-Methyl-Pyridinium Tetrafluoroborate Confined in Mesoporous Silica Xerogels: Thermal Behaviour and Matrix-Template Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ajer.org [ajer.org]

- 21. 1-BUTYL-1-METHYLPYRROLIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE | 223437-11-4 [chemicalbook.com]

- 22. researchgate.net [researchgate.net]

- 23. iolitec.de [iolitec.de]

- 24. This compound = 97.0 T 345984-11-4 [sigmaaldrich.com]

- 25. proionic.com [proionic.com]

physicochemical properties of pyrrolidinium-based ionic liquids

An In-depth Technical Guide to the Physicochemical Properties of Pyrrolidinium-Based Ionic Liquids

Introduction

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, composed entirely of ions.[1][2] Among the various families of ILs, those based on the pyrrolidinium cation have garnered significant attention due to their unique combination of favorable properties, including high thermal and electrochemical stability, negligible vapor pressure, and low flammability.[1][3][4][5] These characteristics make pyrrolidinium-based ionic liquids (Py-ILs) highly versatile and suitable for a wide range of applications, from electrochemical devices like batteries and supercapacitors to roles as "green" solvents in chemical synthesis and catalysis.[5][6][7][8]

For professionals in drug development, Py-ILs offer compelling opportunities. Their tunable solvent properties can be leveraged to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs), a major challenge in formulation science.[9][10][11] Furthermore, the potential to create API-ILs, where the drug itself is part of the ionic liquid structure, opens new avenues for creating liquid forms of solid drugs, thereby overcoming issues like polymorphism and improving bioavailability.[9][12] This guide provides a comprehensive overview of the core physicochemical properties of Py-ILs, the experimental methodologies used to characterize them, and the fundamental structure-property relationships that govern their behavior.

Molecular Architecture: The Foundation of Functionality

The properties of a Py-IL are not monolithic; they are a direct consequence of the specific cation-anion pairing. The ability to independently modify the cation and anion allows for the fine-tuning of the IL's characteristics for a specific task.[1][6][10]

-

The Pyrrolidinium Cation : The core structure is a five-membered saturated nitrogen-containing ring. Typically, the nitrogen atom is quaternized with two alkyl groups, such as in 1-butyl-1-methylpyrrolidinium ([C₄C₁pyr]⁺). The nature of these alkyl chains (e.g., length, branching, presence of functional groups like ethers) is a primary determinant of properties like viscosity, melting point, and hydrophobicity.[13][14][15] Longer alkyl chains generally increase viscosity and hydrophobicity while decreasing the melting point.[1][4][15]

-

The Anion : The choice of anion has a profound impact on the Py-IL's properties.[6] Small, symmetric anions like bromide (Br⁻) or chloride (Cl⁻) can lead to higher melting points.[1] In contrast, larger, asymmetric, charge-delocalized anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻ or [TFSI]⁻) or bis(fluorosulfonyl)imide ([FSI]⁻) typically result in lower melting points, lower viscosity, and greater thermal and electrochemical stability.[3][7][16] The anion also strongly influences the IL's miscibility with water and other conventional solvents.[4]

The interplay between these two components dictates the final physicochemical profile of the ionic liquid.

Caption: Relationship between IL structure and properties.

Core Physicochemical Properties

Thermal Properties

A key advantage of many Py-ILs is their high thermal stability and wide liquid range.[1][3]

-

Thermal Stability : This is typically assessed by Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature. The onset decomposition temperature (Tₒ) is a critical parameter indicating the upper limit of the IL's operational temperature range. Py-ILs, particularly those with fluorinated anions like [NTf₂]⁻, often exhibit high decomposition temperatures, sometimes exceeding 400 °C, which is significantly higher than many traditional organic solvents.[3][17] This stability is crucial for applications requiring high temperatures and enhances operational safety.[4]

-

Phase Behavior : Differential Scanning Calorimetry (DSC) is used to determine phase transitions, including the glass transition temperature (T₉), crystallization temperature (T꜀), and melting temperature (Tₘ).[13][18][19] Many Py-ILs do not crystallize easily upon cooling and instead form a glass, exhibiting only a T₉.[13] The ability to remain liquid over a broad temperature range is a significant advantage in many applications.[3] For instance, 1-propyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([C₃C₁pyr][NTf₂]) and its butyl analogue ([C₄C₁pyr][NTf₂]) have a wide liquid range of approximately 480 K.[3]

Transport Properties: Viscosity and Ionic Conductivity

Transport properties are critical for applications involving mass transfer or charge transport, such as in electrochemical devices or as reaction media.

-

Viscosity (η) : Py-ILs tend to be more viscous than molecular solvents, a result of strong intermolecular van der Waals forces and coulombic interactions.[15][20] Viscosity is highly dependent on structure; it generally increases with the length of the cation's alkyl chain and decreases with temperature.[14][21] The choice of anion also plays a major role; for example, ILs with the [FSI]⁻ anion are typically less viscous than their [NTf₂]⁻ counterparts.

-

Ionic Conductivity (σ) : As materials composed entirely of ions, ILs are ionically conductive. Conductivity is inversely related to viscosity, as lower viscosity facilitates greater ion mobility.[14][21] Therefore, strategies to decrease viscosity, such as increasing temperature or choosing less bulky ions, will generally increase conductivity.[14] For example, among a series of N-alkyl-N-methylpyrrolidinium TFSI salts, the one with the shortest alkyl chain (propyl, [Pyr₁₃-TFSI]) exhibited the lowest viscosity and highest ionic conductivity.[14]

Electrochemical Properties

The electrochemical stability window (ESW) is the potential range over which the IL is neither oxidized nor reduced. A wide ESW is essential for electrochemical applications like batteries and capacitors, as it dictates the device's operating voltage.[6][8] Py-ILs are known for their wide electrochemical windows, often exceeding 5V, making them excellent candidates for high-voltage electrochemical systems.[6][7][8]

Data Summary

The following table summarizes typical physicochemical properties for a selection of common pyrrolidinium-based ionic liquids.

| Ionic Liquid | Anion | T₉ (°C) | Tₘ (°C) | Td, onset (°C) | Viscosity (mPa·s at 25°C) | Conductivity (mS/cm at 25°C) |

| 1-Butyl-1-methylpyrrolidinium ([C₄C₁pyr]⁺) | [NTf₂]⁻ | -84.5 | -17.5 | >400 | 52 | 3.9 |

| 1-Propyl-1-methylpyrrolidinium ([C₃C₁pyr]⁺) | [NTf₂]⁻ | -90.3 | 9.7 | >400 | 38 | 5.4 |

| 1-Butyl-1-methylpyrrolidinium ([C₄C₁pyr]⁺) | [FSI]⁻ | -93.0 | -11.0 | ~300 | 34 | 8.8 |

| 1-Propyl-1-methylpyrrolidinium ([C₃C₁pyr]⁺) | [FSI]⁻ | -96.0 | -15.0 | ~300 | 25 | 12.5 |

| 1-Butyl-1-methylpyrrolidinium ([C₄C₁pyr]⁺) | [Br]⁻ | - | 135-137 | ~288 | Solid at RT | Solid at RT |

(Note: Values are approximate and can vary based on purity, water content, and measurement method. Data compiled from various sources for illustrative purposes.)

Experimental Characterization Protocols

Ensuring the reliability of data requires robust and standardized experimental protocols.

Synthesis of a Protic Pyrrolidinium IL: [Pyrr][HCOO]

This protocol describes a simple, atom-economic acid-base neutralization reaction.[20]

-

Preparation : Place pyrrolidine in a round-bottom flask equipped with a magnetic stirrer and cool it in an ice bath.

-

Acid Addition : Add formic acid dropwise to the stirred, cooled pyrrolidine. This acid-base reaction is highly exothermic, and the temperature must be maintained below 25 °C.[20]

-

Reaction : After the addition is complete, continue stirring the mixture for 4 hours at room temperature.

-

Purification : Remove any residual starting material by evaporation under reduced pressure.

-

Drying : Dry the resulting ionic liquid at 80 °C under high vacuum (1-5 mmHg) to remove residual water and obtain the final product.

Core Property Characterization Workflow

Caption: Experimental workflow for IL characterization.

Protocol 1: Thermogravimetric Analysis (TGA)

-

Objective : To determine the thermal stability and decomposition temperature.

-

Methodology :

-

Place a small, known mass (5-10 mg) of the dried IL into a TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant heating rate, typically 10 °C/min, over a temperature range (e.g., 50 °C to 650 °C).[2]

-

Record the mass of the sample as a function of temperature.

-

The onset decomposition temperature (Tₒ) is determined from the resulting mass vs. temperature curve, often by the intersection of the baseline tangent and the tangent of the decomposition step.

-

Protocol 2: Differential Scanning Calorimetry (DSC)

-

Objective : To identify phase transitions such as glass transition (T₉) and melting (Tₘ).

-

Methodology :

-

Hermetically seal a small amount (5-10 mg) of the dried IL in an aluminum DSC pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Subject the sample to a heat-cool-heat cycle to erase its thermal history. For example: cool from room temperature to a low temperature (e.g., -150 °C) and then heat to an upper temperature (e.g., 100 °C).[19]

-

A typical cooling and heating rate is 2 to 10 K·min⁻¹.[19]

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

The glass transition is observed as a step-change in the heat flow curve, while melting and crystallization appear as endothermic and exothermic peaks, respectively.

-

Protocol 3: Viscosity and Conductivity Measurement

-

Objective : To measure the key transport properties of the IL.

-

Methodology :

-

Place the IL sample in a temperature-controlled holder or jacketed beaker.

-

Viscosity : Use a rotational viscometer or rheometer with an appropriate geometry (e.g., cone-and-plate or concentric cylinder) to measure the dynamic viscosity at various temperatures (e.g., from 25 °C to 80 °C).

-

Conductivity : Immerse a calibrated two- or four-electrode conductivity cell into the same temperature-controlled sample.

-

Record the conductivity at the same temperatures as the viscosity measurements to allow for direct correlation.

-

Ensure the sample is kept under a dry atmosphere to prevent water absorption, which can significantly lower viscosity and increase conductivity.[22]

-

Applications in Drug Development

The unique properties of Py-ILs make them attractive for addressing challenges in the pharmaceutical industry.[10]

-

Enhanced Solubilization : The tunable polarity and specific interactions of Py-ILs can significantly increase the solubility of APIs that are poorly soluble in water or common organic solvents.[9][11] This is a critical step in developing viable drug formulations.

-

API-ILs : Converting a crystalline API into a liquid salt (API-IL) by pairing it with a suitable counter-ion can bypass problems associated with the solid state, such as polymorphism and poor dissolution rates.[9] This strategy can lead to improved bioavailability and more consistent therapeutic performance.

-

Drug Delivery Systems : Py-ILs are being investigated as components in drug delivery systems, such as emulsifiers or as the basis for transdermal patches, due to their solvent properties and low volatility.[10]

-

"Green" Synthesis Media : In API synthesis, replacing volatile organic compounds (VOCs) with Py-ILs can lead to safer, more environmentally benign processes, often with improved reaction rates and selectivity.[5][6]

Conclusion

Pyrrolidinium-based ionic liquids represent a class of materials with a highly tunable and advantageous set of physicochemical properties. Their inherent thermal and electrochemical stability, combined with their wide liquid range and utility as solvents, makes them powerful tools for researchers in both materials science and drug development. Understanding the fundamental relationships between their molecular architecture and resulting properties is key to designing and selecting the optimal Py-IL for a specific application. The experimental protocols detailed herein provide a framework for the reliable characterization of these versatile compounds, enabling further innovation and application across scientific disciplines.

References

-

Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. Pre-print server. [Link]

-

Pyrrolidinium-Based Ionic Liquids as Sustainable Media in Heat-Transfer Processes. ACS Sustainable Chemistry & Engineering. [Link]

-

Physicochemical Properties of Pyrrolidinium-based Room Temperature Ionic Liquids with Propoxyethyl, Ethoxypropyl, or (Methoxymethoxy)ethyl Group. Journal of the Japan Petroleum Institute. [Link]

-

The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. National Institutes of Health (NIH). [Link]

-

Synthesis and Characterization of New Pyrrolidinium Based Protic Ionic Liquids. Good and Superionic Liquids. The Journal of Physical Chemistry B. [Link]

-

Synthesis of Pyrrolidinium-Based Poly(ionic liquid) Electrolytes with Poly(ethylene glycol) Side Chains. Chemistry of Materials. [Link]

-

Ionic conductivities and viscosities of Pyr-based ionic liquid... ResearchGate. [Link]

-

Facile Synthesis of Tetra-Branched Tetraimidazolium and Tetrapyrrolidinium Ionic Liquids. MDPI. [Link]

-

Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. eScholarship, University of California. [Link]

-

Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids. National Institutes of Health (NIH). [Link]

-

How pyrrolidinium based Ionic liquids can be synthesized ?. ResearchGate. [Link]

-

Ionic conductivities and viscosities of Pyr-based ionic liquid electrolytes with various alkyl chain lengths, which were measured at (a) 25 o C and (b) 55 o C. ResearchGate. [Link]

-

Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries. MDPI. [Link]

-

Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. ResearchGate. [Link]

-

Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion. National Institutes of Health (NIH). [Link]

-

Ionic Liquids Overview. Fayer Lab, Stanford University. [Link]

-

Synthesis and Characterization of New Pyrrolidinium Based Protic Ionic Liquids. Good and Superionic Liquids. The Journal of Physical Chemistry B. [Link]

-

Thermal behavior and heat capacities of pyrrolidinium-based ionic liquids by DSC. ResearchGate. [Link]

-

Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids. National Institutes of Health (NIH). [Link]

-

Preparation and Characterization of Ionic Liquids. ResearchGate. [Link]

-

The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. MDPI. [Link]

-

Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. Semantic Scholar. [Link]

-

Properties of Pyrrolidinium-based ionic liquids (ILs). ResearchGate. [Link]

-

Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion. The Journal of Physical Chemistry B. [Link]

-

Experimental measurement and prediction of ionic liquid ionisation energies. Royal Society of Chemistry. [Link]

-

CHARACTERISATION OF SOME IONIC LIQUIDS BY VARIOUS TECHNIQUES. ResearchGate. [Link]

-

Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. ACS Omega. [Link]

-

Conductivity and associated viscosity of the pyrrolidinium ionic liquid... ResearchGate. [Link]

-

Melting Behavior of Pyrrolidinium-Based Ionic Liquids and Their Binary Mixtures. The Journal of Physical Chemistry C. [Link]

-

Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Chemical Reviews. [Link]

-

The Versatile Role of Pyrrolidinium Ionic Liquids in Modern Chemistry. LinkedIn. [Link]

-

Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. National Institutes of Health (NIH). [Link]

-

Application of Ionic Liquids in Drug Development. ResearchGate. [Link]

Sources

- 1. The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. escholarship.org [escholarship.org]

- 5. nbinno.com [nbinno.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Physicochemical Properties of Pyrrolidinium-based Room Temperature Ionic Liquids with Propoxyethyl, Ethoxypropyl, or (Methoxymethoxy)ethyl Group [jstage.jst.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Butyl-1-methylpyrrolidinium tetrafluoroborate (CAS: 345984-11-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-1-methylpyrrolidinium tetrafluoroborate, identified by the CAS number 345984-11-4, is a pyrrolidinium-based ionic liquid that has garnered significant attention in various scientific and industrial fields.[1] Ionic liquids, often defined as salts with melting points below 100°C, are recognized for their unique physicochemical properties, including low vapor pressure, high thermal stability, and wide electrochemical windows.[2] This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, primary applications with mechanistic insights, experimental protocols, and essential safety information.

Chemical and Physical Properties

This compound is a quaternary ammonium salt consisting of a 1-butyl-1-methylpyrrolidinium cation and a tetrafluoroborate anion. Its chemical structure plays a crucial role in defining its distinct properties.

Synonyms: N-Butyl-N-methylpyrrolidinium tetrafluoroborate, BMPyrr BF4, PYR14 BF4[3]

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties of this compound:

| Property | Value | Source(s) |

| CAS Number | 345984-11-4 | [4] |

| Molecular Formula | C₉H₂₀BF₄N | [4][5] |

| Molecular Weight | 229.07 g/mol | [4][5] |

| Appearance | White to pale brown crystals or powder | [4] |

| Melting Point | 155 °C | [5][6] |

| Density | ~0.896 g/cm³ | [7] |

| Ionic Conductivity | Varies with temperature; generally high for an ionic liquid. | [8][9] |

| Viscosity | Temperature-dependent; relatively high at room temperature. | [8][10][11] |

| Electrochemical Stability Window | Wide, making it suitable for high-voltage applications. | [2] |

Applications and Mechanistic Insights

The unique combination of properties of this compound makes it a versatile compound in several advanced applications.

Electrolyte in Electrochemical Double-Layer Capacitors (EDLCs)

This compound is a promising electrolyte for high-voltage EDLCs, also known as supercapacitors.[1]

Causality:

-

Wide Electrochemical Window: The inherent electrochemical stability of the pyrrolidinium cation and the tetrafluoroborate anion allows for a wide operating voltage window in EDLCs.[2] This is a critical factor as the energy stored in a capacitor is proportional to the square of the voltage.

-

High Ionic Conductivity: Although its viscosity is relatively high at room temperature, it possesses good ionic conductivity, which is essential for efficient charge and discharge cycles in a capacitor.[8][9] The mobility of ions allows for the rapid formation and breakdown of the electrical double layer at the electrode-electrolyte interface.

-

Thermal Stability: Its high thermal stability ensures safe operation of the EDLC over a wide range of temperatures.[12]

Caption: Simplified workflow of an EDLC using this compound.

Solvent in Organic Synthesis

The low volatility and high thermal stability of this compound make it an attractive "green" solvent alternative to conventional volatile organic compounds (VOCs) in certain chemical reactions.

Causality:

-

Polarity and Solvating Power: As an ionic liquid, it possesses a high degree of polarity, enabling it to dissolve a wide range of reactants, including polar and nonpolar compounds. This can lead to enhanced reaction rates and selectivity.

-

Facile Product Separation: Due to its negligible vapor pressure, products can often be separated by simple distillation or extraction, and the ionic liquid can be recycled, which is economically and environmentally advantageous.

-

Example Application: It has been successfully used as a solvent in the N-alkylation of acridine esters.[1]

Corrosion Inhibitor

Research has indicated that pyrrolidinium-based ionic liquids, including this compound, can act as effective corrosion inhibitors for metals like copper in acidic environments.[1] It is important to note that a specific study on this compound's effect on copper corrosion was retracted due to concerns about the reliability of some data; however, the general mechanism of corrosion inhibition by similar ionic liquids is well-documented and is presented here.[13]

Causality:

-

Adsorption Mechanism: The primary mechanism of corrosion inhibition is the adsorption of the ionic liquid's cations and anions onto the metal surface.[3][14][15] This forms a protective film that isolates the metal from the corrosive medium.

-

Formation of a Protective Layer: The pyrrolidinium cation, with its nitrogen atom and alkyl chains, can adsorb onto the metal surface through electrostatic interactions and the formation of coordinate bonds. The tetrafluoroborate anion can also participate in the formation of the protective layer. This adsorbed layer acts as a barrier, hindering both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[3][16]

-

Langmuir Adsorption Isotherm: The adsorption process of these ionic liquids on metal surfaces often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface.[14][15]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, >99% | IoLiTec [iolitec.de]

- 6. An in situSTM/AFM and impedance spectroscopy study of the extremely pure 1-butyl-1-methylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate/Au(111) interface: potential dependent solvation layers and the herringbone reconstruction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. electrochemsci.org [electrochemsci.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Retraction: Impact of some pyrrolidinium ionic liquids on copper dissolution behavior in acidic environment: experimental, morphological and theoretical insights - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Impact of some pyrrolidinium ionic liquids on copper dissolution behavior in acidic environment: experimental, morphological and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Retracted Article: Impact of some pyrrolidinium ionic liquids on copper dissolution behavior in acidic environment: experimental, morphological and th ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03603B [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Thermal Stability of 1-Butyl-1-methylpyrrolidinium Tetrafluoroborate

Foreword

For researchers, scientists, and professionals in drug development and materials science, a profound understanding of the physicochemical properties of ionic liquids is paramount. Among these, 1-butyl-1-methylpyrrolidinium tetrafluoroborate ([BMP][BF4]) has garnered significant interest due to its potential applications as a non-volatile and highly conductive electrolyte in electrochemical devices and as a versatile solvent in organic synthesis. This guide provides a comprehensive technical overview of the thermal stability of [BMP][BF4], delving into its decomposition profile, the underlying chemical mechanisms, and the standardized methodologies for its characterization. Our objective is to equip the scientific community with the necessary field-proven insights and detailed protocols to confidently and accurately assess the thermal robustness of this promising ionic liquid.

Introduction to this compound ([BMP][BF4])

This compound is a salt that exists as a liquid at or near room temperature, a defining characteristic of an ionic liquid. It is composed of a 1-butyl-1-methylpyrrolidinium cation and a tetrafluoroborate anion. The unique combination of a bulky, asymmetric organic cation and an inorganic anion imparts properties such as low volatility, high ionic conductivity, and a wide electrochemical window.

A critical parameter for the practical application of [BMP][BF4], particularly in devices that operate at elevated temperatures such as batteries, is its thermal stability. The onset of thermal decomposition dictates the upper-temperature limit of its utility and is a key factor in ensuring operational safety and longevity. This guide will meticulously explore the thermal behavior of [BMP][BF4], providing a robust framework for its evaluation.

Physicochemical Properties of [BMP][BF4]

A foundational understanding of the basic physicochemical properties of [BMP][BF4] is essential before delving into its thermal stability.

| Property | Value | Source(s) |

| CAS Number | 345984-11-4 | [1][2] |

| Molecular Formula | C₉H₂₀BF₄N | [1][2] |

| Molecular Weight | 229.07 g/mol | [1][2] |